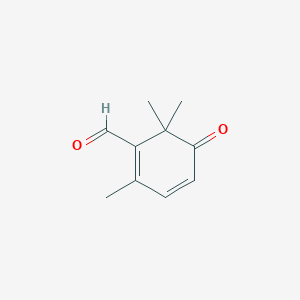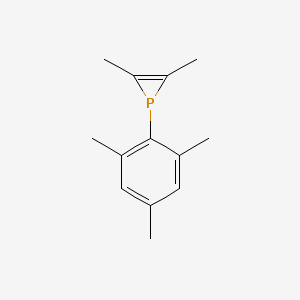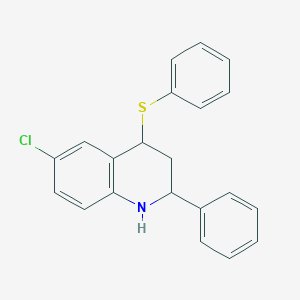
Quinoline, 6-chloro-1,2,3,4-tetrahydro-2-phenyl-4-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 6-chloro-1,2,3,4-tetrahydro-2-phenyl-4-(phenylthio)- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-known methods, including the Skraup synthesis, the Doebner-Von Miller synthesis, and the Friedländer synthesis. For Quinoline, 6-chloro-1,2,3,4-tetrahydro-2-phenyl-4-(phenylthio)-, a multi-step synthesis approach can be employed:
Skraup Synthesis: This method involves the reaction of aniline with glycerol in the presence of an oxidizing agent and an acid catalyst, such as sulfuric acid.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde.
Industrial Production Methods
Industrial production of quinoline derivatives often involves the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. These methods allow for better control of reaction conditions and reduce the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 6-chloro-1,2,3,4-tetrahydro-2-phenyl-4-(phenylthio)- undergoes various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
Quinoline, 6-chloro-1,2,3,4-tetrahydro-2-phenyl-4-(phenylthio)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Quinoline, 6-chloro-1,2,3,4-tetrahydro-2-phenyl-4-(phenylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound can interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a simpler structure, known for its antimalarial and antibacterial properties.
Isoquinoline: A structural isomer of quinoline with similar biological activities but different reactivity due to the position of the nitrogen atom.
Quinolones: A class of compounds derived from quinoline, known for their broad-spectrum antibacterial activity.
Uniqueness
Quinoline, 6-chloro-1,2,3,4-tetrahydro-2-phenyl-4-(phenylthio)- is unique due to the presence of the chlorine, phenyl, and phenylthio groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with various biological targets, making it a valuable scaffold for drug development and other applications .
Propriétés
Numéro CAS |
184226-22-0 |
|---|---|
Formule moléculaire |
C21H18ClNS |
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
6-chloro-2-phenyl-4-phenylsulfanyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C21H18ClNS/c22-16-11-12-19-18(13-16)21(24-17-9-5-2-6-10-17)14-20(23-19)15-7-3-1-4-8-15/h1-13,20-21,23H,14H2 |
Clé InChI |
SDYUDGVJQVZXIP-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=C(C1SC3=CC=CC=C3)C=C(C=C2)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


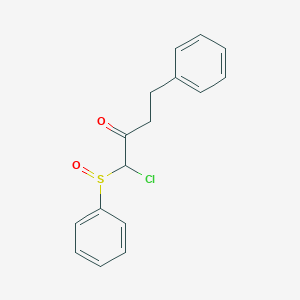
![Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide](/img/structure/B14265810.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14265811.png)
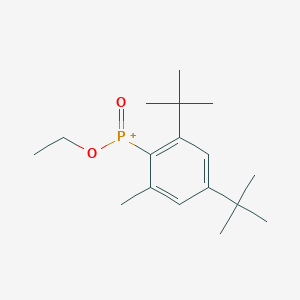
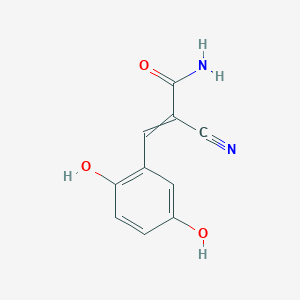
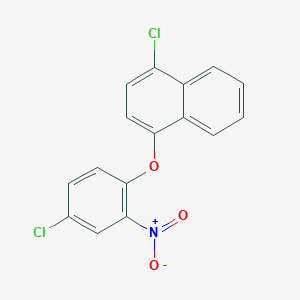
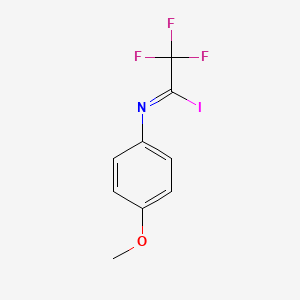
![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)
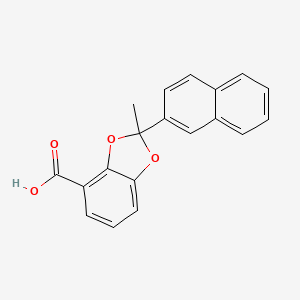
![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
